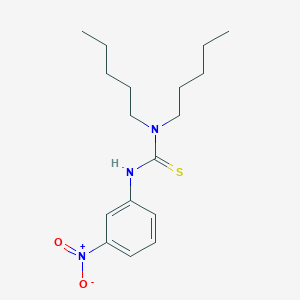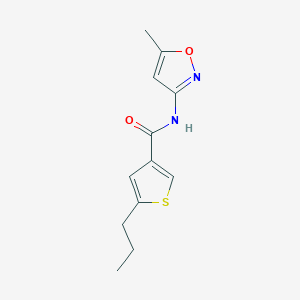
5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
説明
5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DCFz, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, studies have shown that it can modulate the activity of various enzymes and proteins involved in cell signaling pathways. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation. Additionally, this compound has been shown to modulate the activity of various proteins involved in cell signaling pathways, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and stability, which make it easy to work with. Additionally, this compound has been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may limit its potential applications in some areas of research.
将来の方向性
There are several potential future directions for research on 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of this compound-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may provide insights into its potential applications in other areas of research. Finally, the synthesis of this compound may be further optimized to improve yield and purity, which may make it more accessible for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to maximize yield and purity, and it has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. While its mechanism of action is not yet fully understood, studies have shown that it can modulate the activity of various enzymes and proteins involved in cell signaling pathways. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis for use in scientific research.
科学的研究の応用
5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-10-6-5-9(7-11(10)18)8-14-15(21)20(16(22)23-14)13-4-2-1-3-12(13)19/h1-8H/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQWYAMZSBSOCK-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/SC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4684445.png)
![5-({[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4684453.png)
![1-benzyl-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4684456.png)
![2-{[4-(2-bromobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4684461.png)
![{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B4684465.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4684466.png)

![N-(4-methylphenyl)-2-[(3-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4684499.png)
![2-(1-pyrrolidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4684533.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4684541.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4684544.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4684552.png)

